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molecular formula C9H8F2O4 B8333813 (RS)-(2,6-difluoro-3-hydroxy-phenyl)-methoxy-acetic acid

(RS)-(2,6-difluoro-3-hydroxy-phenyl)-methoxy-acetic acid

Cat. No. B8333813
M. Wt: 218.15 g/mol
InChI Key: AQJVOENVEIJYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129238B2

Procedure details

A solution of (RS)-(2,6-difluoro-3-hydroxy-phenyl)-methoxy-acetic acid ethyl ester (11.6 g) and LiOH.H2O in THF (40 ml), MeOH (40 ml) and H2O was stirred 2 h at 65° C. The organic solvents were evaporated, H2O was added (50 ml) and the pH was lowered with 2 N HCl to pH=2. The product was extracted with AcOEt (3×50 ml). The organic layers were washed with brine (100 ml), combined and dried (Na2SO4). Evaporation of the solvent afforded 9.6 g (94%) of (RS)-(2,6-difluoro-3-hydroxy-phenyl)-methoxy-acetic acid. White solid. MS 217.1 ([M−H]−).
Name
(RS)-(2,6-difluoro-3-hydroxy-phenyl)-methoxy-acetic acid ethyl ester
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[CH:5]([C:8]1[C:13]([F:14])=[CH:12][CH:11]=[C:10]([OH:15])[C:9]=1[F:16])[O:6][CH3:7])C.O[Li].O>C1COCC1.CO.O>[F:16][C:9]1[C:10]([OH:15])=[CH:11][CH:12]=[C:13]([F:14])[C:8]=1[CH:5]([O:6][CH3:7])[C:4]([OH:17])=[O:3] |f:1.2|

Inputs

Step One
Name
(RS)-(2,6-difluoro-3-hydroxy-phenyl)-methoxy-acetic acid ethyl ester
Quantity
11.6 g
Type
reactant
Smiles
C(C)OC(C(OC)C1=C(C(=CC=C1F)O)F)=O
Name
LiOH.H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[Li].O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvents were evaporated
ADDITION
Type
ADDITION
Details
H2O was added (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with AcOEt (3×50 ml)
WASH
Type
WASH
Details
The organic layers were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1O)F)C(C(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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